molecular formula C17H15NO5 B8507220 N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid

N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid

Cat. No. B8507220
M. Wt: 313.30 g/mol
InChI Key: FSKJPXSYWQUVGO-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid is a useful research compound. Its molecular formula is C17H15NO5 and its molecular weight is 313.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

2-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoylamino]benzoic acid

InChI

InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)

InChI Key

FSKJPXSYWQUVGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 10 g quantity of morpholinium N-(4-hydroxy-3-methoxycinnamoyl)anthranilate is dissolved in a mixture of 80 ml of water and 60 ml of methyl alcohol with heating, and the resultant solution is added dropwise to 85 ml of diluted hydrochloric acid (5 ml of conc. hydrochloric acid and 80 ml of water) with stirring. The precipitated crystals which form are collected by filtration, washed with water and then dried at 90°-100° C. under reduced pressure for 3 hours to yield N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid (82.5% yield). The compound is confirmed as identical to that obtained in Example II.
Name
morpholinium N-(4-hydroxy-3-methoxycinnamoyl)anthranilate
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0 (± 1) mol
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reactant
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80 mL
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60 mL
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resultant solution
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Synthesis routes and methods II

Procedure details

A 10 g quantity of piperidinium N-(4-hydroxy-3-methoxycinnamoyl)anthranilate is dissolved in a mixture of 80 ml of water and 60 ml of methyl alcohol with heating, and the resultant solution is added dropwise to 85 ml of diluted hydrochloric acid (5 ml of conc. hydrochloric acid and 80 ml of water) with stirring. The precipitated crystals which form are collected by filtration, washed with water and then dried at 90°-100° C. under reduced pressure for 3 hours to yield N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid (98.5% yield), m.p. 230°-233° C. The compound structure is confirmed by elemental analysis, and by IR and NMR spectroscopy.
Name
piperidinium N-(4-hydroxy-3-methoxycinnamoyl)anthranilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
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Reaction Step Two

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